Molecular Weight & Formula: 6-Chloro-3-pyridyl vs. 2-pyridyl Isomer
While the target compound (6-chloropyridin-3-yl isomer) and its 6-chloropyridin-2-yl analog share an identical molecular formula (C15H22ClN3O2) and molecular weight (311.81 g/mol), the position of the pyridine nitrogen relative to the chloro substituent and the piperidine attachment point differentiates their hydrogen-bonding capacity and dipole moment. The 3-substituted isomer (target) presents the pyridine nitrogen in a meta relationship to the piperidine ring, whereas the 2-substituted isomer places the nitrogen adjacent to the attachment point, altering basicity and metal-chelating behavior .
| Evidence Dimension | Molecular weight and formula |
|---|---|
| Target Compound Data | MW 311.81 g/mol, C15H22ClN3O2 |
| Comparator Or Baseline | tert-Butyl 1-(6-chloropyridin-2-yl)piperidin-4-ylcarbamate: MW 311.81 g/mol, C15H22ClN3O2 |
| Quantified Difference | Identical MW and formula; differentiation arises from positional isomerism of the chloro and piperidine substituents on the pyridine ring |
| Conditions | Calculated molecular properties; vendor-reported data from ChemicalBook and Kuujia |
Why This Matters
Procurement specifications relying on molecular weight alone cannot distinguish these isomers; explicit CAS number verification (309962-58-1 vs. 596817-41-3) is essential to avoid receiving the wrong positional isomer.
